

initial investigations using 2-Chlorophenyl phosphorodichloridate

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Compound of Interest

Compound Name: 2-Chlorophenyl
phosphorodichloridate

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An In-depth Technical Guide to Initial Investigations Using 2-Chlorophenyl phosphorodichloridate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenyl phosphorodichloridate (CAS No: 15074-54-1) is a highly reactive organophosphorus compound extensively utilized as a phosphorylating agent in organic synthesis.^{[1][2]} Its primary role is to introduce the 2-chlorophenyl phosphate moiety onto nucleosides, alcohols, and other nucleophiles. This function is particularly critical in the fields of medicinal chemistry and nucleic acid research.^{[3][4]} The 2-chlorophenyl group serves as a protecting group for the phosphate, which can be selectively removed under specific conditions. This reagent is a cornerstone in the phosphotriester method of oligonucleotide synthesis and is instrumental in the preparation of phosphoramidate prodrugs, which are designed to improve the cellular uptake and activation of nucleoside analogues with potential antiviral and anticancer properties.^{[2][5][6]} This guide provides an in-depth overview of its properties, core applications, experimental protocols, and safety considerations for initial laboratory investigations.

Physicochemical Properties

The fundamental properties of **2-Chlorophenyl phosphorodichloridate** are summarized below. This data is essential for reaction planning, solvent selection, and purification procedures.

Property	Value	Reference(s)
CAS Number	15074-54-1	[1][7]
Molecular Formula	C ₆ H ₄ Cl ₃ O ₂ P	[7]
Molecular Weight	245.43 g/mol	[1]
Appearance	Clear, colorless to light yellow liquid	[7][8]
Boiling Point	135-137 °C at 12 mmHg	[1][7]
Density	1.491 g/mL at 25 °C	[1][7]
Refractive Index (n _{20/D})	1.538	[1][7]
Purity	Typically >97.0%	[4][8]
Sensitivity	Moisture sensitive	[7]
Storage Temperature	Room temperature, under an inert atmosphere	[7]

Core Applications in Research and Drug Development

The primary utility of **2-Chlorophenyl phosphorodichloridate** lies in its ability to act as a monofunctional phosphotriester coupling agent.

- **Oligonucleotide Synthesis:** It is a key reagent in the phosphotriester approach for synthesizing oligonucleotides. In this method, it reacts with a protected nucleoside to form a phosphodiester intermediate, which can then be coupled with a second nucleoside unit to form the internucleotide linkage. The 2-chlorophenyl group protects the phosphate backbone during synthesis.[3]

- **Prodrug Synthesis (ProTide Approach):** In drug development, it is used to synthesize phosphoramidate prodrugs of nucleoside analogues.^{[5][6]} These "ProTides" mask the negative charge of the monophosphate, facilitating passive diffusion across cell membranes. Once inside the cell, the masking groups are cleaved by cellular enzymes to release the active nucleoside monophosphate, bypassing the often inefficient initial phosphorylation step required for the bioactivity of many antiviral and anticancer nucleoside drugs.^[9]
- **Preparation of Mononucleotide Building Blocks:** The reagent is fundamental for creating activated mononucleotide units that are subsequently used in more complex syntheses, such as the construction of nucleic acid chains or nucleotide conjugates.^{[1][10]}

Experimental Protocols

The following protocols are generalized procedures for common applications of **2-Chlorophenyl phosphorodichloridate**. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents due to the reagent's moisture sensitivity.

Protocol 1: General Phosphorylation of a Nucleoside

This protocol describes the formation of a nucleoside phosphotriester intermediate, a key step in synthesizing phosphoramidate prodrugs or building blocks for oligonucleotide synthesis.

Materials:

- Protected Nucleoside (e.g., 3'-O-TBDMS protected thymidine)
- **2-Chlorophenyl phosphorodichloridate**
- Anhydrous Pyridine or Triethylamine (Et₃N)
- 1,2,4-Triazole
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl)

- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

Procedure:

- Dissolve the protected nucleoside (1.0 eq) and 1,2,4-triazole (excess, e.g., 3.0-4.0 eq) in anhydrous DCM/THF in a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and an argon inlet.
- Cool the solution to 0 °C in an ice bath.
- Slowly add triethylamine (2.0-3.0 eq) to the stirred solution.
- In a separate flask, prepare a solution of **2-Chlorophenyl phosphorodichloridate** (1.5-2.0 eq) in anhydrous DCM/THF.
- Add the **2-Chlorophenyl phosphorodichloridate** solution dropwise to the nucleoside solution over 15-30 minutes at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or ^{31}P NMR spectroscopy.
- Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO_3 solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired nucleoside phosphotriester product.

Protocol 2: Synthesis of a Phosphoramidate Prodrug Precursor

This protocol outlines the synthesis of an amino acid ester phosphoramidate from a phosphorochloridate intermediate, a common strategy in ProTide synthesis.^[11]

Materials:

- Amino acid ester hydrochloride salt (e.g., L-Alanine methyl ester hydrochloride)
- **2-Chlorophenyl phosphorodichloridate**
- Anhydrous Triethylamine (Et₃N)
- Anhydrous Dichloromethane (DCM)

Procedure:

- Suspend the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM in a flame-dried flask under an argon atmosphere.
- Cool the suspension to -78 °C using a dry ice/acetone bath.
- Add **2-Chlorophenyl phosphorodichloridate** (1.0 eq) to the suspension.
- Add anhydrous triethylamine (2.0 eq) dropwise to the stirred mixture at -78 °C. The mixture should become a clear solution.
- After 1 hour at -78 °C, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
- Monitor the formation of the phosphorochloridate intermediate by ³¹P NMR spectroscopy.
- This resulting solution containing the in situ generated phosphorochloridate can then be used directly in a subsequent reaction with a protected nucleoside (as described in Protocol 1, step 9, but adding the nucleoside to this mixture) to form the final phosphoramidate prodrug.

Quantitative Data Summary

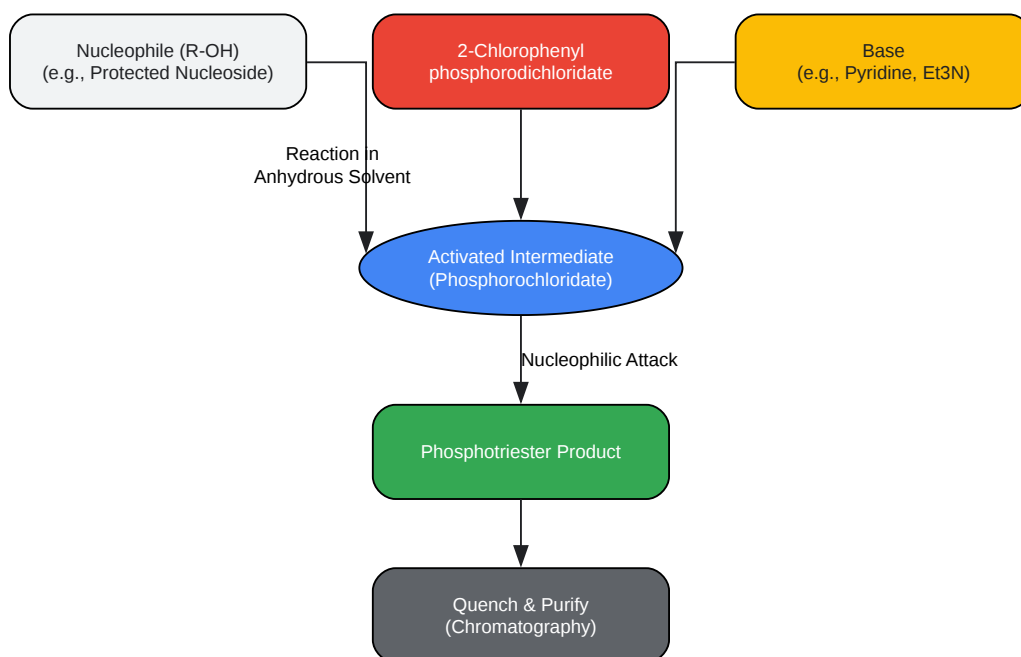
The efficiency of reactions involving **2-Chlorophenyl phosphorodichloridate** can be high, though yields are substrate-dependent. Below is a summary of reported quantitative data from relevant syntheses.

Product Type	Reactants	Yield (%)	Reference(s)
Dinucleotide (Uridyl- (3' → 5')-uridine) derivative	Protected Uridine, o- Chlorophenyl phosphate, TPS	73-76%	
FLT- aryloxyphosphoramid ate prodrug	FLT, 2-Chlorophenyl phosphorodichloridate , Glycine methyl ester	80%	[5][6]

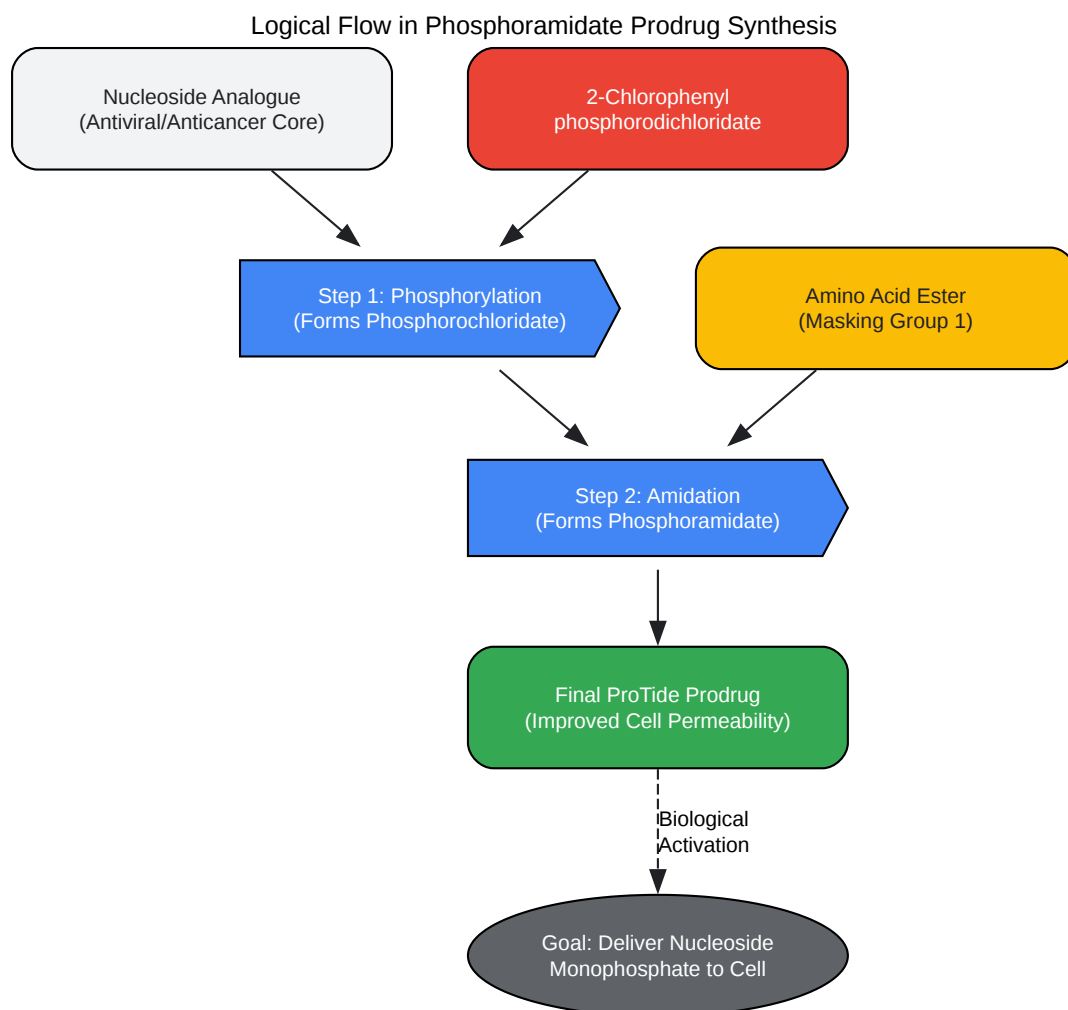
Visualization of Workflows and Pathways

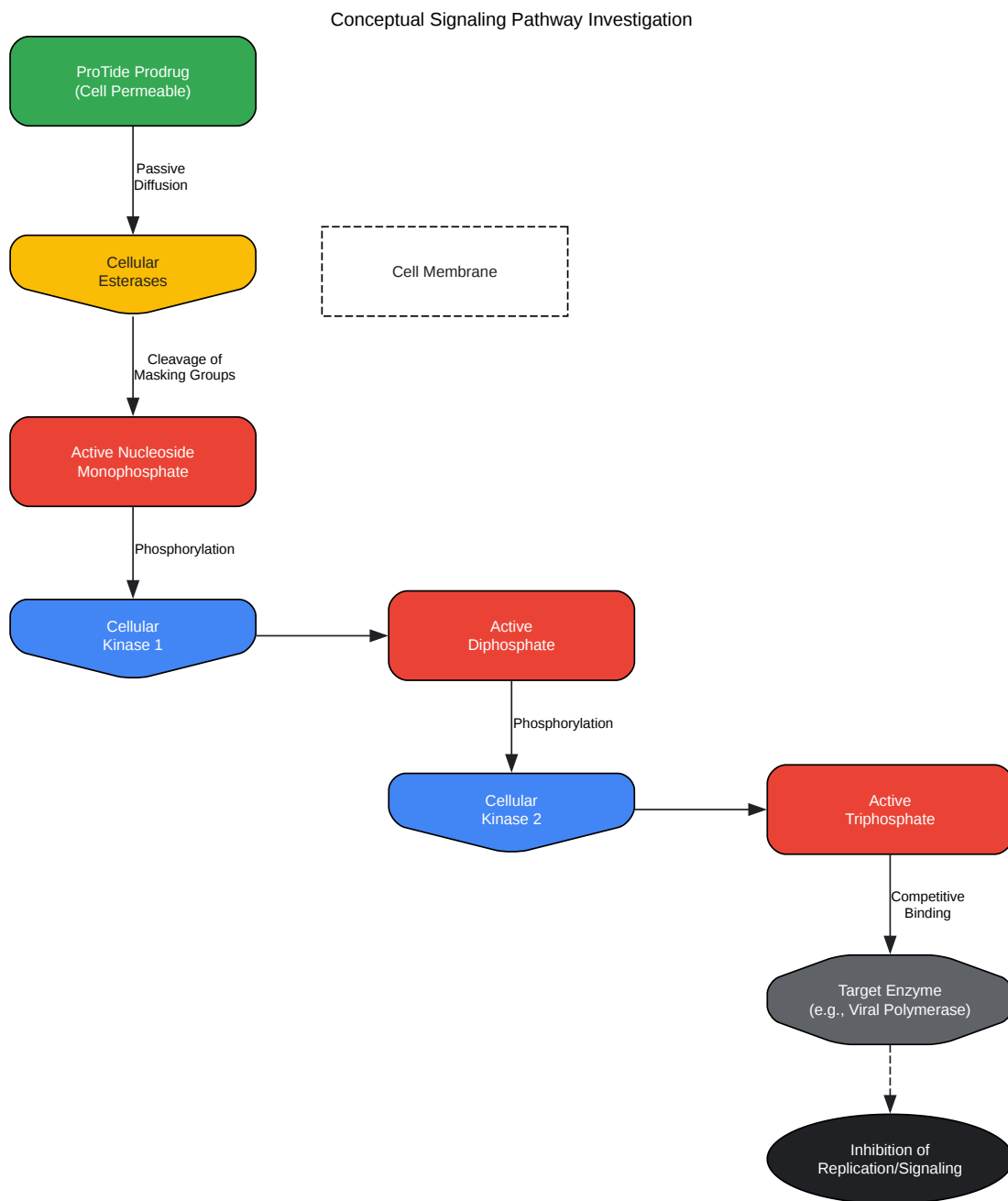
The following diagrams illustrate the role of **2-Chlorophenyl phosphorodichloridate** in synthetic and biological contexts, adhering to the specified design constraints.

General Phosphorylation Workflow

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Caption: General workflow for phosphorylating a hydroxyl group.





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